Isocalamendiol
Overview
Description
Isocalamendiol is a sesquiterpene bicyclic diol that was first isolated from the rhizomes of a Japanese plant Acorus calamus. It has also been found in Baccharis marginalis, a plant collected from preandine areas of the Fray Jorge Valley. The compound is part of a diverse group of secondary metabolites, which in Baccharis species are typically constituted by clerodane-type diterpenes. However, isocalamendiol belongs to a different class of sesquiterpenes with a cadinane, amorfane, germacrane, and spartidienedione carbon skeleton .
Synthesis Analysis
The synthesis of isocalamendiol involves the extraction of plant material using dichloromethane, followed by flash chromatography to separate the compound from other constituents. The process starts with fresh plant material, which is extracted with CH2Cl2 at room temperature. The crude extract is then fractionated to yield isocalamendiol as a white powder. This method demonstrates a low-temperature approach to obtaining complex organic compounds, which aligns with the broader potential of synthesis strategies in the creation of nanostructured functional materials .
Molecular Structure Analysis
The molecular structure of isocalamendiol has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group P12_1 with specific unit cell parameters. It consists of two condensed six-membered rings in a chair configuration, with hydroxy substituents in axial and equatorial positions. The asymmetric unit contains four similar independent molecules, with variations observed in the H-O-C-C torsion angles. The bond lengths and angles of isocalamendiol are reported to be within expected ranges, indicating no unusual geometrical features .
Chemical Reactions Analysis
While the specific chemical reactions involving isocalamendiol are not detailed in the provided papers, the general understanding of sesquiterpenes suggests that they can participate in various organic reactions. These may include oxidations, reductions, and functional group interconversions, which are typical for compounds with hydroxy groups and a complex ring system. The host/guest chemistry mentioned in the context of intercalation systems could potentially be applied to modify the functional groups of isocalamendiol, thereby altering its reactivity and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocalamendiol, such as its melting point, solubility, and spectroscopic characteristics (UV, IR, MS, and NMR), are consistent with those of a sesquiterpene diol. The compound's solubility would be influenced by its polar hydroxy groups, and its spectroscopic data provide insight into its structural features. The crystallographic analysis contributes to the understanding of its solid-state properties, which are important for the characterization and potential applications of the compound .
Scientific Research Applications
Safety And Hazards
When handling Isocalamendiol, it’s important to use protective equipment such as safety goggles, protective gloves, and impervious clothing . In case of accidental contact, flush the affected area with plenty of water .
Relevant Papers One relevant paper is “Crystal structure of isocalamendiol, C15H26O2, from Baccharis marginalis” published in Zeitschrift für Kristallographie - New Crystal Structures . This paper provides valuable insights into the crystal structure of Isocalamendiol.
properties
IUPAC Name |
(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNGXHRYFGQWSL-BYNSBNAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocalamendiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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